N-(3,4-difluorophenyl)-2,4,5-trimethylbenzenesulfonamide
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Overview
Description
N-(3,4-difluorophenyl)-2,4,5-trimethylbenzenesulfonamide: is an organic compound characterized by the presence of a sulfonamide group attached to a difluorophenyl ring and a trimethylbenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-difluorophenyl)-2,4,5-trimethylbenzenesulfonamide typically involves the reaction of 3,4-difluoroaniline with 2,4,5-trimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: N-(3,4-difluorophenyl)-2,4,5-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction Reactions: The aromatic rings in the compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate are used in Suzuki-Miyaura reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted sulfonamides.
Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.
Coupling Reactions:
Scientific Research Applications
N-(3,4-difluorophenyl)-2,4,5-trimethylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound is used as a building block in the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-2,4,5-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. Additionally, the difluorophenyl and trimethylbenzene rings can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
N-(3,4-difluorophenyl)-2,4,5-trimethylbenzenesulfonamide: can be compared with other sulfonamide derivatives such as N-(3,4-difluorophenyl)-benzenesulfonamide and N-(3,4-difluorophenyl)-2,5-dimethylbenzenesulfonamide.
Uniqueness:
Properties
Molecular Formula |
C15H15F2NO2S |
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Molecular Weight |
311.3 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H15F2NO2S/c1-9-6-11(3)15(7-10(9)2)21(19,20)18-12-4-5-13(16)14(17)8-12/h4-8,18H,1-3H3 |
InChI Key |
QMBSJIINIUWBFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C(C=C2)F)F)C |
Origin of Product |
United States |
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